4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
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Overview
Description
4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic compound that features a unique combination of functional groups, including a chlorofluorobenzene sulfonyl group, a pyridopyrimidine core, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the key intermediate, 3-chloro-4-fluorobenzenesulfonyl chloride, which is synthesized through the chlorination and fluorination of benzenesulfonyl chloride . This intermediate is then reacted with a pyridopyrimidine derivative under controlled conditions to form the core structure. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the chlorofluorobenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted morpholine compounds.
Scientific Research Applications
4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzenesulfonyl chloride: Shares the chlorofluorobenzene sulfonyl group but lacks the pyridopyrimidine and morpholine moieties.
Pyrazolo[3,4-d]pyrimidine derivatives: Similar core structure but different substituents, showing distinct biological activities.
Uniqueness
4-[8-(3-chloro-4-fluorobenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development.
Properties
IUPAC Name |
4-[8-(3-chloro-4-fluorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O3S/c18-14-10-13(3-4-15(14)19)27(24,25)23-5-1-2-12-11-20-17(21-16(12)23)22-6-8-26-9-7-22/h3-4,10-11H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZSCMHWVMGFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)F)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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